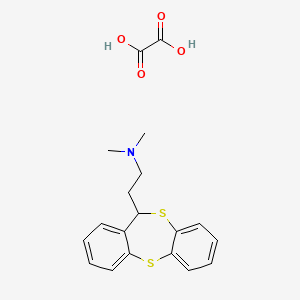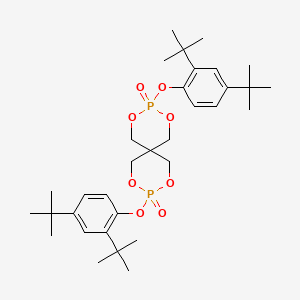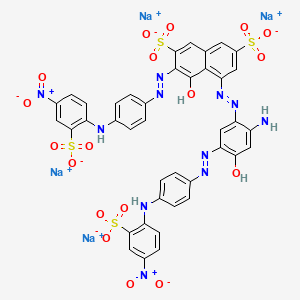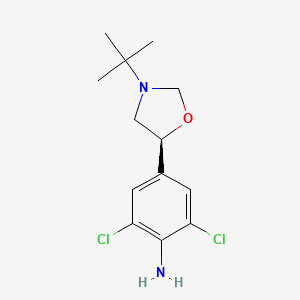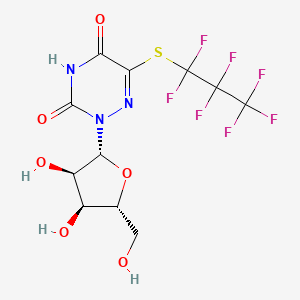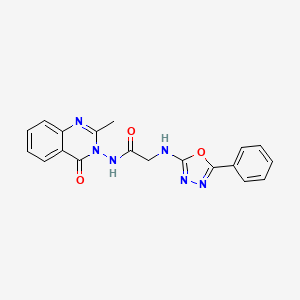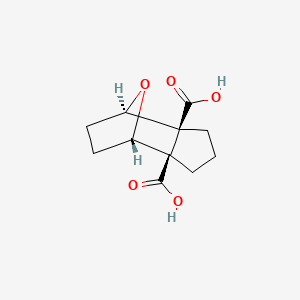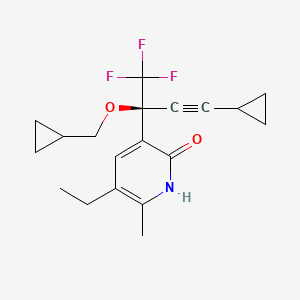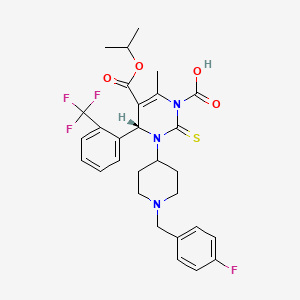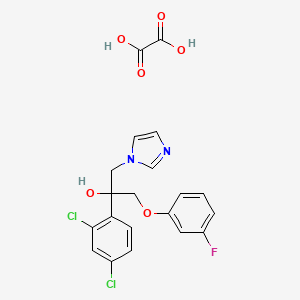
3-Phenyl-2-isoxazolin-5-ylphosphonic acid diammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2-isoxazolin-5-ylphosphonic acid diammonium salt is a chemical compound with the molecular formula C9H16N3O4P. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-isoxazolin-5-ylphosphonic acid diammonium salt typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form the isoxazole ring. This intermediate is then reacted with phosphonic acid derivatives under controlled conditions to yield the final product .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-isoxazolin-5-ylphosphonic acid diammonium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-Phenyl-2-isoxazolin-5-ylphosphonic acid diammonium salt has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenyl-2-isoxazolin-5-ylphosphonic acid diammonium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-isoxazoline-5-ylphosphonic acid: A closely related compound with similar chemical properties.
4,5-Dihydro-3-phenyl-5-isoxazolylphosphonate: Another derivative of isoxazole with comparable applications.
Uniqueness
3-Phenyl-2-isoxazolin-5-ylphosphonic acid diammonium salt is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
125674-53-5 |
|---|---|
Molecular Formula |
C9H16N3O4P |
Molecular Weight |
261.21 g/mol |
IUPAC Name |
diazanium;dioxido-oxo-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)-λ5-phosphane |
InChI |
InChI=1S/C9H10NO4P.2H3N/c11-15(12,13)9-6-8(10-14-9)7-4-2-1-3-5-7;;/h1-5,9H,6H2,(H2,11,12,13);2*1H3 |
InChI Key |
LWGJZTZMEDQCPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)P(=O)([O-])[O-].[NH4+].[NH4+] |
Related CAS |
58144-61-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


